
PHA-680632
Descripción general
Descripción
PHA-680632 es un inhibidor novedoso y potente de las quinasas Aurora, una pequeña familia de quinasas de serina/treonina que desempeñan funciones críticas en la segregación de cromosomas y la división celular durante la mitosis . Este compuesto ha mostrado una actividad antitumoral significativa y se está explorando como un posible agente terapéutico para el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
PHA-680632 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
PHA-680632 ejerce sus efectos inhibiendo la actividad de las quinasas Aurora, específicamente Aurora A, Aurora B y Aurora C . Estas quinasas son esenciales para la correcta segregación de cromosomas y la división celular durante la mitosis. Al inhibir estas quinasas, this compound interrumpe el proceso mitótico, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . El mecanismo de acción del compuesto implica la unión al sitio de unión al ATP de las quinasas Aurora, lo que evita su activación y la posterior fosforilación de las proteínas diana .
Métodos De Preparación
PHA-680632 se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. El compuesto se prepara utilizando una combinación de técnicas de síntesis orgánica, que incluyen reacciones de condensación, ciclización y modificaciones de grupos funcionales . Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza, al tiempo que se garantiza la rentabilidad y la escalabilidad .
Análisis De Reacciones Químicas
PHA-680632 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar ciertos grupos funcionales dentro de la molécula.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
PHA-680632 forma parte de una clase de compuestos conocidos como inhibidores de la quinasa Aurora. Los compuestos similares incluyen:
PHA-739358: Otro potente inhibidor de la quinasa Aurora con una fuerte actividad antiproliferativa en las células cancerosas.
VX-680: Un inhibidor temprano de la quinasa Aurora que ha demostrado eficacia en estudios preclínicos.
En comparación con estos compuestos, this compound exhibe un perfil único con alta selectividad para las quinasas Aurora y una actividad antitumoral significativa en varios modelos de cáncer . Sus propiedades farmacocinéticas favorables y su capacidad de inhibir múltiples quinasas Aurora lo convierten en un candidato prometedor para un mayor desarrollo como terapéutico contra el cáncer .
Actividad Biológica
PHA-680632 is a potent and selective inhibitor of Aurora kinases, which are critical serine/threonine kinases involved in the regulation of mitosis and chromosome segregation. This compound has garnered attention for its potential as an anticancer therapeutic due to its ability to inhibit tumor cell proliferation across various cancer types.
This compound primarily targets Aurora A, B, and C kinases, with IC50 values of 27 nM, 135 nM, and 120 nM, respectively. The compound also exhibits cross-reactivity with other kinases such as FGFR1, FLT3, LCK, PLK1, VEGFR2, and VEGFR3, albeit at higher IC50 values ranging from 390 to 5500 nM . The inhibition of Aurora kinases disrupts normal cell cycle progression, leading to polyploidy and ultimately apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines including HCT116, A2780, HL60, and HeLa cells. The observed IC50 values for these cell lines range from 0.06 to 7.15 μM .
Table 1: IC50 Values of this compound in Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
HCT116 | 0.06 |
A2780 | 0.15 |
HL60 | 0.20 |
HeLa | 7.15 |
The compound's effects were further assessed through cell cycle analysis and immunohistochemistry, revealing significant alterations in cell cycle dynamics and induction of apoptosis .
Combination Therapies
Research indicates that this compound can enhance the effectiveness of radiation therapy. In p53-deficient HCT116 cells, pre-treatment with this compound followed by ionizing radiation resulted in increased apoptosis and micronuclei formation compared to controls . This suggests a potential strategy for improving outcomes in cancers characterized by p53 mutations.
Animal Model Studies
In vivo efficacy was evaluated using xenograft models with HL60, A2780, and HCT116 cells. Administration of this compound (15–60 mg/kg) led to significant tumor growth inhibition by reducing cell proliferation and promoting apoptosis . Notably, in transgenic mouse models with activated ras-driven mammary tumors, treatment resulted in complete tumor stabilization and partial regression at a dosage of 45 mg/kg .
Table 2: Efficacy of this compound in Xenograft Models
Model Type | Dosage (mg/kg) | Tumor Response |
---|---|---|
HL60 Xenograft | 15–60 | Tumor growth inhibition |
A2780 Xenograft | 15–60 | Tumor growth inhibition |
HCT116 Xenograft | 15–60 | Tumor growth inhibition |
Ras-driven Mammary Tumors | 45 | Complete stabilization |
Case Studies
A study conducted on various cancer types revealed that this compound not only inhibited tumor growth but also induced polyploidy as a surrogate marker for Aurora kinase inhibition. The study highlighted that the compound's effects were more pronounced in p53-deficient cells compared to wild-type counterparts .
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNXGOQPLDDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460035 | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398493-79-3 | |
Record name | PHA-680632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-680632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHA-680632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PHA-680632?
A: this compound, also known as N-(2,6-Diethylphenyl)-4,6-dihydro-3-[[4-(4-methyl-1-piperazinyl)benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, acts as a potent and selective inhibitor of Aurora kinases []. These kinases play a critical role in cell division, particularly in chromosome segregation and cytokinesis. By inhibiting Aurora kinases, this compound disrupts these processes, leading to mitotic catastrophe and cell death in cancer cells [, ].
Q2: What makes this compound a promising anticancer therapeutic?
A: this compound demonstrates potent anti-tumor activity in a wide range of cancer cell lines and in vivo models [, , ]. Importantly, it shows a differential response between cancer and normal cells. While it induces mitotic catastrophe in cancer cells, normal cells undergo a reversible G2/M phase arrest, suggesting a potentially favorable therapeutic window [].
Q3: Has this compound's activity been linked to specific biomarkers?
A: Yes. Studies indicate that phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora kinases, is a reliable biomarker for monitoring this compound activity. Inhibition of histone H3 phosphorylation correlates with the compound's efficacy in vitro and in vivo [, ].
Q4: Can this compound enhance the efficacy of other cancer therapies?
A: Research suggests promising synergistic effects when this compound is combined with other treatments. For instance, it enhances the antitumor activity of TRAIL (TNF-related apoptosis-inducing ligand) in multiple myeloma models by potentiating both death receptor-mediated and mitochondrial apoptotic pathways [, ]. In neuroblastoma, combining this compound with cisplatin leads to increased cell death compared to either drug alone [].
Q5: Are there any known challenges or limitations associated with this compound?
A: One study observed that while combined treatment with this compound and cisplatin increased neuroblastoma cell death, surviving cells exhibited increased production of brain-derived neurotrophic factor (BDNF) []. This suggests a potential mechanism of resistance that requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.